molecular formula C19H21N3O5S2 B2597256 1-(2,5-dimethoxybenzenesulfonyl)-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidine CAS No. 1105227-26-6

1-(2,5-dimethoxybenzenesulfonyl)-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidine

Cat. No.: B2597256
CAS No.: 1105227-26-6
M. Wt: 435.51
InChI Key: LOXSKYRUBRTZGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,5-dimethoxybenzenesulfonyl)-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidine is a complex organic compound that features a piperidine ring substituted with a 2,5-dimethoxybenzenesulfonyl group and a 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl group

Preparation Methods

The synthesis of 1-(2,5-dimethoxybenzenesulfonyl)-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidine typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the thiophene ring: The thiophene moiety can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using appropriate thiophene derivatives.

    Attachment of the piperidine ring: The piperidine ring can be introduced through nucleophilic substitution reactions.

    Sulfonylation: The final step involves the sulfonylation of the piperidine nitrogen with 2,5-dimethoxybenzenesulfonyl chloride under basic conditions.

Industrial production methods would likely involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-(2,5-dimethoxybenzenesulfonyl)-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), catalysts (e.g., palladium, copper), and specific reaction conditions (e.g., temperature, pressure).

Scientific Research Applications

1-(2,5-dimethoxybenzenesulfonyl)-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidine has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its piperidine moiety.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

Mechanism of Action

The mechanism of action of 1-(2,5-dimethoxybenzenesulfonyl)-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidine involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the oxadiazole and thiophene rings can participate in electron transfer processes. The sulfonyl group enhances the compound’s electron-withdrawing properties, influencing its reactivity and binding affinity.

Comparison with Similar Compounds

Similar compounds to 1-(2,5-dimethoxybenzenesulfonyl)-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidine include:

    1-(2,5-dimethoxybenzenesulfonyl)-3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine: This compound has a furan ring instead of a thiophene ring, which can affect its electronic properties and reactivity.

    1-(2,5-dimethoxybenzenesulfonyl)-3-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]piperidine: The pyridine ring introduces basicity and potential for hydrogen bonding, altering the compound’s interaction with biological targets.

    1-(2,5-dimethoxybenzenesulfonyl)-3-[5-(phenyl)-1,3,4-oxadiazol-2-yl]piperidine: The phenyl ring provides a different steric and electronic environment, influencing the compound’s overall properties.

The uniqueness of this compound lies in its combination of electron-withdrawing sulfonyl group, electron-rich thiophene ring, and versatile piperidine scaffold, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[1-(2,5-dimethoxyphenyl)sulfonylpiperidin-3-yl]-5-thiophen-2-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5S2/c1-25-14-7-8-15(26-2)17(11-14)29(23,24)22-9-3-5-13(12-22)18-20-21-19(27-18)16-6-4-10-28-16/h4,6-8,10-11,13H,3,5,9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOXSKYRUBRTZGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCC(C2)C3=NN=C(O3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.